1-Propanone, 1-(2-benzothiazolyl)-

Description

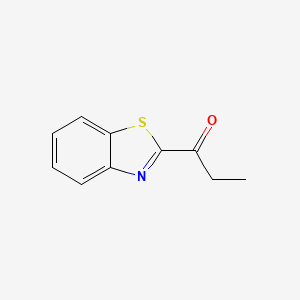

1-Propanone, 1-(2-benzothiazolyl)- (CAS 36874-53-0) is a ketone derivative featuring a benzothiazole moiety attached to a propanone backbone. Benzothiazole, a bicyclic aromatic system comprising fused benzene and thiazole rings, imparts unique electronic and steric properties to the compound. For instance, Mohamed and Fadda () demonstrated its use in synthesizing pyrazole and pyrrole derivatives, which exhibited cytotoxic effects against HepG-2 and MCF-7 cancer cell lines. The compound’s reactivity stems from the electron-withdrawing nature of the benzothiazole ring, which activates the ketone group for nucleophilic additions and condensations .

Properties

Molecular Formula |

C10H9NOS |

|---|---|

Molecular Weight |

191.25 g/mol |

IUPAC Name |

1-(1,3-benzothiazol-2-yl)propan-1-one |

InChI |

InChI=1S/C10H9NOS/c1-2-8(12)10-11-7-5-3-4-6-9(7)13-10/h3-6H,2H2,1H3 |

InChI Key |

SRZUIQKDTSRZNK-UHFFFAOYSA-N |

SMILES |

CCC(=O)C1=NC2=CC=CC=C2S1 |

Canonical SMILES |

CCC(=O)C1=NC2=CC=CC=C2S1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

- This difference influences solubility and reactivity; benzothiazole-containing compounds are typically less polar and more suited for hydrophobic interactions in biological systems .

- Ketone Chain Length: Extending the ketone chain from propanone to butanone (e.g., 2-butanone, 3-(2-benzothiazolyl)) increases molecular weight and hydrophobicity, which may affect pharmacokinetic properties such as membrane permeability .

- Applications: While 1-(2-benzothiazolyl)-1-propanone is primarily used in synthesizing bioactive heterocycles, 1-(2-thiazolyl)-1-propanone finds niche roles in flavor and fragrance industries due to its simpler structure and volatility .

Research Findings and Implications

Physicochemical Properties

- Solubility: The benzothiazole ring reduces water solubility compared to thiazole derivatives. For example, 1-(2-thiazolyl)-1-propanone’s smaller heterocycle and lack of fused benzene improve aqueous solubility, making it suitable for flavor formulations .

- Stability : Benzothiazole-containing compounds exhibit greater thermal stability due to extended conjugation, a critical factor in synthetic reactions requiring high temperatures .

Preparation Methods

Lithium-Halogen Exchange Followed by Acylation

This method leverages the nucleophilicity of benzothiazol-2-yl lithium intermediates to form carbon-carbon bonds with carbonyl electrophiles.

Procedure :

- Generation of 2-lithio-benzothiazole :

- Reaction with propanoyl chloride :

Key Data :

| Parameter | Value |

|---|---|

| Yield | 62–68% (optimized) |

| Reaction Time | 4–6 hours |

| Solvent | THF |

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the lithiated benzothiazole on the electrophilic carbonyl carbon of propanoyl chloride, followed by elimination of lithium chloride.

Nucleophilic Substitution Using Halogenated Propanones

Bromopropanone as an Electrophilic Substrate

1-Bromo-propanone serves as a versatile precursor for introducing the benzothiazolyl moiety via nucleophilic substitution.

Procedure :

- Synthesis of 1-bromo-propanone :

- Substitution with benzothiazol-2-ylthiolate :

Key Data :

| Parameter | Value |

|---|---|

| Yield | 55–60% |

| Byproduct | Di-substituted thioether |

| Purification | Silica gel chromatography |

Limitations :

- Competing elimination reactions reduce yields.

- Steric hindrance at the carbonyl carbon limits scalability.

Weinreb Amide-Mediated Ketone Synthesis

Controlled Grignard Addition

The Weinreb amide approach ensures selective mono-addition of Grignard reagents to avoid over-alkylation.

Procedure :

- Formation of benzothiazole-2-carboxylic acid Weinreb amide :

- Reaction with ethylmagnesium bromide :

- The Weinreb amide reacts with ethylmagnesium bromide (CH₃CH₂MgBr) in THF at 0°C.

- Acidic workup hydrolyzes the intermediate to yield the target ketone.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 70–75% |

| Reaction Scale | Up to 100 g demonstrated |

| Purity | >95% (HPLC) |

Advantages :

- High functional group tolerance.

- Avoids harsh reaction conditions.

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Organometallic Coupling | 62–68 | Moderate | High |

| Nucleophilic Substitution | 55–60 | Low | Moderate |

| Weinreb Amide | 70–75 | High | Low |

| Multicomponent | <30 | Low | Moderate |

Critical Insights :

- The Weinreb amide method offers the best balance of yield and scalability.

- Organometallic routes require stringent anhydrous conditions but provide reliable results.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Propanone, 1-(2-benzothiazolyl)-, and how can reaction yields be maximized?

- Methodology : The compound can be synthesized via Claisen-Schmidt condensation, analogous to procedures for benzimidazole derivatives . For example:

- React 2-acetylbenzothiazole (0.01 mol) with substituted aldehydes in ethanol/water (1:1 v/v) under basic conditions (10% NaOH).

- Stir for 6–8 hours at 60°C, followed by recrystallization from aqueous ethanol.

- Key Variables : Reaction time, base concentration, and solvent polarity influence yield. Optimization via Design of Experiments (DoE) is recommended.

- Data : Typical yields range from 55–75% for analogous chalcone derivatives .

Q. How can the structure of 1-Propanone, 1-(2-benzothiazolyl)- be confirmed spectroscopically?

- Analytical Workflow :

- FT-IR : Confirm the ketone group (C=O stretch at ~1680–1700 cm⁻¹) and benzothiazole C=N/C-S stretches (1450–1600 cm⁻¹).

- NMR :

- ¹H NMR : Aromatic protons (δ 7.2–8.5 ppm) and α-protons to the ketone (δ 3.5–4.5 ppm).

- ¹³C NMR : Carbonyl carbon at ~195–200 ppm.

- Mass Spectrometry : Molecular ion peak (M⁺) matching the molecular formula (C₁₀H₉NOS).

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data for 1-Propanone derivatives during characterization?

- Case Study : Discrepancies in NMR signals may arise from tautomerism or solvent effects.

- Solution : Perform variable-temperature NMR (VT-NMR) to detect tautomeric shifts or use deuterated DMSO to stabilize polar intermediates .

- Validation : Cross-check with High-Resolution Mass Spectrometry (HRMS) to confirm molecular formula .

Q. How can computational modeling predict the biological activity of 1-Propanone, 1-(2-benzothiazolyl)-?

- Method :

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like cytochrome P450 or kinases (common for benzothiazoles).

- ADMET Prediction : Tools like SwissADME assess solubility (LogP ~2.5) and bioavailability .

- Data : Benzothiazole derivatives show affinity for DNA topoisomerase II (IC₅₀ ~10–50 µM) in analogous studies .

Q. What experimental designs validate the stability of 1-Propanone derivatives under physiological conditions?

- Protocol :

- Hydrolytic Stability : Incubate the compound in phosphate buffer (pH 7.4) at 37°C for 24 hours. Monitor degradation via HPLC.

- Oxidative Stress Test : Expose to H₂O₂ (1 mM) and analyze by LC-MS for oxidation byproducts.

- Findings : Benzothiazole ketones are typically stable at pH 7.4 but degrade under strong oxidative conditions .

Key Challenges and Recommendations

- Synthetic Pitfalls : Benzothiazole intermediates may form side products during condensation. Use TLC monitoring every 2 hours .

- Biological Assays : Prioritize enzyme inhibition studies over cell-based assays initially due to compound solubility limitations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.